
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with an ethanol group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution reaction where pyrrolidine is introduced to a halogenated pyridine derivative, followed by reduction to introduce the ethanol group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used under acidic conditions.
Major Products:
Oxidation: Formation of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone.
Reduction: Formation of 1-(6-(Pyrrolidin-1-yl)piperidin-3-yl)ethanol.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, potentially modulating their activity. The ethanol group may also play a role in the compound’s solubility and bioavailability .
Similar Compounds:
1-(6-(Piperidin-1-yl)pyridin-3-yl)ethanol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(6-(Morpholin-1-yl)pyridin-3-yl)ethanol: Contains a morpholine ring instead of a pyrrolidine ring.
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group
Uniqueness: this compound is unique due to the presence of both the pyrrolidine and pyridine rings, which can confer specific chemical and biological properties. The ethanol group also provides additional functional versatility in chemical reactions and potential biological interactions.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
1-(6-pyrrolidin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c1-9(14)10-4-5-11(12-8-10)13-6-2-3-7-13/h4-5,8-9,14H,2-3,6-7H2,1H3 |
Clé InChI |
FXSXASZUVJEJEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(C=C1)N2CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




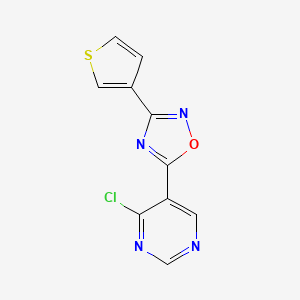
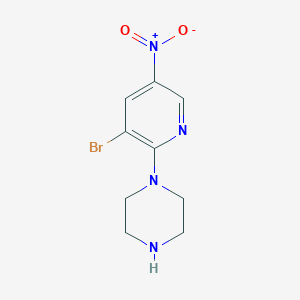
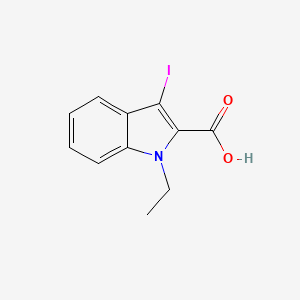

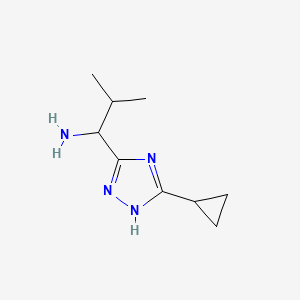
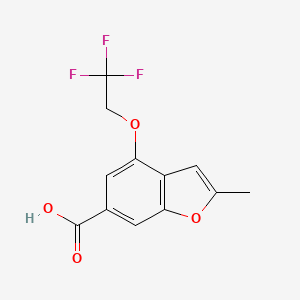
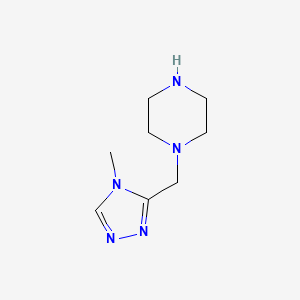


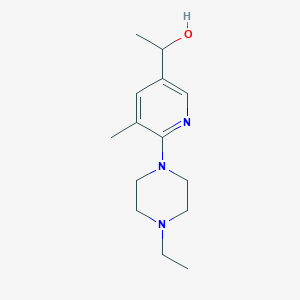
![6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
